molecular formula C9H10N4O2 B7980148 ethyl 2-(1H-purin-6-yl)acetate

ethyl 2-(1H-purin-6-yl)acetate

Cat. No.: B7980148
M. Wt: 206.20 g/mol
InChI Key: RHFRJECVHLOADI-UHFFFAOYSA-N
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Description

The compound with the identifier “ethyl 2-(1H-purin-6-yl)acetate” is a complex molecule with the chemical formula C19H29N4Ni1.5O14.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-purin-6-yl)acetate involves the coordination of nickel ions with organic ligands. The reaction typically takes place in a solvent medium, where the ligands and nickel salts are mixed under controlled temperature and pH conditions. The process may involve multiple steps, including ligand exchange and crystallization, to obtain the final product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale coordination chemistry techniques. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification methods to ensure the consistency and quality of the compound. Techniques such as solvent-assisted linker exchange have been explored to enhance the properties of the resulting material .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1H-purin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .

Scientific Research Applications

ethyl 2-(1H-purin-6-yl)acetate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism by which ethyl 2-(1H-purin-6-yl)acetate exerts its effects involves its coordination with metal ions and organic ligands. The molecular targets and pathways involved include interactions with biological molecules and catalytic sites. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(1H-purin-6-yl)acetate include other coordination compounds with nickel and organic ligands. Examples include:

  • Nickel(II) acetate
  • Nickel(II) chloride
  • Nickel(II) sulfate

Uniqueness

This compound is unique due to its specific coordination environment and the combination of ligands used. This gives it distinct properties and reactivity compared to other nickel coordination compounds.

Properties

IUPAC Name

ethyl 2-(1H-purin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFRJECVHLOADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C2C(=NC=N2)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=C2C(=NC=N2)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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